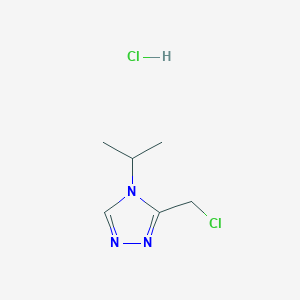
3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride
Overview
Description
3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride (CAS Number: 1609401-25-3) is a compound belonging to the triazole class of chemicals. This class is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₁₀ClN₃
- Molecular Weight : 196.08 g/mol
- Purity : ≥95%
- Physical Form : Solid
Triazoles typically exert their biological effects through the inhibition of specific enzymes or pathways. The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds in the triazole family often inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi and some bacteria.
- Antimicrobial Activity : The presence of the chloromethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert antimicrobial effects.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Antifungal Activity
Triazoles are primarily known for their antifungal properties. Preliminary studies suggest that this compound may exhibit significant antifungal activity against a range of fungal pathogens. For instance:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 8 |
| Aspergillus niger | 12 | 16 |
Antibacterial Activity
Research has indicated that triazole derivatives can also possess antibacterial properties. The compound's activity against various bacterial strains was assessed:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 32 |
| Escherichia coli | 10 | 64 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of triazole compounds:
- Case Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a related triazole compound significantly reduced fungal load in murine models infected with Candida albicans. The study suggested that similar triazole derivatives could be effective in treating systemic fungal infections.
- Antibacterial Properties : In a clinical trial assessing the efficacy of triazole derivatives against multidrug-resistant bacteria, researchers found that compounds similar to this compound exhibited promising results in reducing infection rates among patients with severe bacterial infections.
Properties
IUPAC Name |
3-(chloromethyl)-4-propan-2-yl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5(2)10-4-8-9-6(10)3-7;/h4-5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVZUUSSPHMNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















